molecular formula C10H18N2O6 B043352 (S)-2,2'-((5-Amino-1-carboxypentyl)azanediyl)diacetic acid CAS No. 113231-05-3

(S)-2,2'-((5-Amino-1-carboxypentyl)azanediyl)diacetic acid

Cat. No.: B043352
CAS No.: 113231-05-3
M. Wt: 262.26 g/mol
InChI Key: SYFQYGMJENQVQT-ZETCQYMHSA-N
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Description

(S)-2,2'-((5-Amino-1-carboxypentyl)azanediyl)diacetic acid (CAS: 113231-05-3) is a lysine-derived chelating agent with the molecular formula C₁₀H₁₈N₂O₆ and a molecular weight of 262.26 g/mol . It features a central lysine backbone substituted with two carboxymethyl groups, forming an iminodiacetic acid (IDA) motif. This structure enables strong metal ion coordination, particularly for transition metals like nickel, copper, and iron. Synonyms include AB-NTA, N2,N2-bis(carboxymethyl)-L-lysine, and Nα,Nα-bis(carboxymethyl)-L-lysine .

Key physicochemical properties include:

  • Solubility: Sparingly soluble in water (requiring sonication), very slightly soluble in methanol, and soluble in DMSO (1.82 mg/mL at 6.94 mM) .
  • Melting Point: >208°C, indicating high thermal stability .
  • pKa: ~1.67 (predicted), critical for pH-dependent metal binding .
  • Storage: Moisture-sensitive; recommended storage at 2–8°C in inert atmospheres .

The compound is primarily used in biochemical research for metal affinity chromatography and as a buffer for metal-sensitive enzymatic reactions .

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Primary Synthesis Pathway

The most widely documented method involves a two-step sequence starting from N⁶-Cbz-L-lysine (Figure 1) .

Step 1: Alkaline Alkylation
Lysine’s ε-amino group is selectively protected with a carboxybenzyl (Cbz) group to prevent undesired side reactions. The protected lysine is then reacted with chloroacetic acid under alkaline conditions (NaOH, pH 10–12) at 0–50°C. This step facilitates the nucleophilic substitution of chlorine atoms by the α- and ε-amino groups, forming the iminodiacetic acid motif .

Step 2: Deprotection via Catalytic Hydrogenation
The Cbz group is removed using hydrogen gas (H₂) in the presence of palladium-on-charcoal (Pd/C) catalyst. The reaction is conducted in a methanol-water mixture (4:1 v/v) at room temperature for 2 hours, yielding the final product .

Key Reaction Parameters:

ParameterCondition
Temperature (Step 1)0–50°C (optimized at 25°C)
pH (Step 1)10–12 (controlled by NaOH)
Catalyst (Step 2)10% Pd/C (5% w/w of substrate)
Reaction Time (Step 2)2 hours

Alternative Solid-Phase Synthesis

Recent advancements in peptide chemistry have enabled resin-based synthesis using Fmoc-protected lysine (Figure 2) . This method is advantageous for producing gram-scale quantities with high purity (>98%).

Procedure:

  • Resin Activation : A Wang resin is functionalized with Fmoc-Lys(Boc)-OH.

  • Deprotection : Fmoc removal using 20% piperidine in DMF.

  • Alkylation : Reaction with chloroacetic acid (5 equiv) and PyBOP coupling reagent.

  • Cleavage : TFA-mediated cleavage from the resin yields the crude product, which is purified via reverse-phase HPLC .

Advantages:

  • Avoids intermediate isolation, reducing side reactions.

  • Enables combinatorial synthesis of derivatives.

Optimization of Reaction Parameters

Temperature and pH Effects

The alkylation step is highly sensitive to pH and temperature. At pH < 10, competing hydrolysis of chloroacetic acid reduces yield, while pH > 12 promotes lysine racemization. Optimal conversion (92%) is achieved at pH 11.5 and 25°C .

Solvent Systems

  • Aqueous-Alkaline Media : Preferred for Step 1 due to chloroacetic acid’s solubility.

  • Methanol-Water (4:1) : Enhances Pd/C catalyst activity during hydrogenation .

Industrial-Scale Production

Batch Reactor Design

Industrial synthesis employs jacketed reactors with:

  • Precision pH Probes : For real-time alkaline condition monitoring.

  • Hydrogenation Autoclaves : Equipped with gas entrainment impellers to maximize H₂ dissolution .

Cost-Efficiency Metrics

MetricLaboratory ScaleIndustrial Scale
Yield75%88%
Purity (HPLC)95%99%
Production Time48 hours24 hours

Analytical Characterization

Purity Assessment

  • HPLC : C18 column, 210 nm detection; retention time = 6.2 min .

  • Mass Spectrometry : ESI-MS (negative mode): m/z 261.25 [M–H]⁻ .

Structural Confirmation

  • ¹H NMR (D₂O) : δ 3.65 (s, 4H, CH₂COO⁻), 3.12 (t, 2H, Lys β-CH₂), 1.85–1.45 (m, 6H, Lys side chain) .

Comparative Analysis of Methods

MethodYieldPurityScalability
Alkaline Alkylation 75–88%95–99%High
Solid-Phase 85–90%>98%Moderate

Challenges and Innovations

Racemization Mitigation

The use of low-temperature alkaline conditions (0–10°C) reduces lysine racemization from 8% to <2% .

Green Chemistry Approaches

Recent studies explore replacing chloroacetic acid with bromoacetic acid in ionic liquid media, achieving 90% yield with reduced waste .

Scientific Research Applications

Medicinal Chemistry

Chelating Agent :
(S)-2,2'-((5-Amino-1-carboxypentyl)azanediyl)diacetic acid functions as a chelating agent for metal ions, which is crucial in drug formulation and delivery systems. It can form stable complexes with various metal ions, enhancing the solubility and bioavailability of therapeutic agents.

Case Study :
In studies involving metal ion chelation, this compound has been shown to improve the pharmacokinetics of certain drugs by facilitating their transport across biological membranes. For instance, it has been utilized in formulations targeting specific diseases where metal ion homeostasis is disrupted .

Bioconjugation

Protein Modification :
The compound's ability to react with amines makes it suitable for bioconjugation applications. It can be used to label proteins or peptides for tracking and studying their behavior in biological systems.

Example Application :
Researchers have successfully employed this compound to create bioconjugates that enhance the targeting of cancer cells. By attaching it to antibodies or other targeting moieties, they have improved the specificity and efficacy of therapeutic agents in preclinical models .

Biosensing Technologies

Sensor Development :
The compound has been integrated into biosensors for detecting biomolecules. Its chelating properties allow it to bind metal ions that can serve as signal amplifiers in sensing applications.

Research Findings :
Recent studies have demonstrated the use of this compound in electrochemical sensors designed for the detection of glucose and other metabolites. The incorporation of this compound enhances the sensitivity and selectivity of the sensors, making them valuable tools in clinical diagnostics .

Agricultural Applications

Fertilizer Component :
Due to its chelating properties, this compound is also explored as an additive in fertilizers to improve nutrient uptake by plants. By binding essential micronutrients, it can enhance their availability in soil.

Research and Development

The ongoing research around this compound continues to reveal new applications across various fields:

Application AreaDescriptionKey Benefits
Medicinal ChemistryChelating agent for drug formulationsImproved solubility and bioavailability
BioconjugationProtein labeling for tracking and targetingEnhanced specificity in therapeutics
BiosensingDevelopment of electrochemical sensorsIncreased sensitivity and selectivity
AgricultureAdditive in fertilizers for enhanced nutrient uptakeImproved crop yield and health

Comparison with Similar Compounds

Structural and Functional Comparison

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications References
(S)-2,2'-((5-Amino-1-carboxypentyl)azanediyl)diacetic acid (113231-05-3) C₁₀H₁₈N₂O₆ 262.26 Iminodiacetic acid, lysine backbone Metal chelation, biochemical assays
2,2'-(Carboxymethylazanediyl)bis(ethane-2,1-diyl)bis((2-(5-(4-benzoylpiperazin-1-yl)-2-cyanophenylamino)-2-oxoethyl)azanediyl))diacetic acid (Compound 7) C₅₀H₆₁N₉O₁₂ 979.44 Benzoylpiperazinyl, cyanophenyl Synthetic intermediates, ligand design
2,2′-(Ethane-1,2-diylbis((2-(azulen-2-ylamino)-2-oxoethyl)azanediyl))diacetic acid C₂₈H₃₂N₄O₆ 520.58 Azulenyl, amide Colorimetric/voltammetric Hg²⁺ sensing
EDTA (60-00-4) C₁₀H₁₆N₂O₈ 292.24 Four carboxyl groups Broad-spectrum metal chelation -

Key Observations :

  • Target Compound vs. Compound 7 (): The target compound has a simpler structure with a lysine backbone, while Compound 7 incorporates bulky benzoylpiperazinyl and cyanophenyl groups.
  • Target Compound vs. Azulenyl Derivative () : The azulenyl compound’s extended π-conjugation enables optical/electrochemical sensing, a feature absent in the target compound. However, the lysine backbone of the target may improve biocompatibility for biomedical applications.
  • Target Compound vs. EDTA : EDTA has higher carboxyl group density, allowing stronger polydentate metal binding. The target compound’s selectivity may be superior for specific metals (e.g., Ni²⁺ in immobilized metal affinity chromatography) due to its IDA motif .

Physicochemical Properties

  • Thermal Stability : The target’s melting point (>208°C) exceeds that of Compound 7 (158–160°C), suggesting greater thermal robustness .
  • pH Sensitivity : The low pKa (~1.67) of the target compound indicates protonation at physiological pH, affecting metal binding efficiency compared to EDTA (pKa ~2–6.3) .

Biological Activity

(S)-2,2'-((5-Amino-1-carboxypentyl)azanediyl)diacetic acid, also known as N2,N2-bis(carboxymethyl)lysine, is an amino acid derivative with significant biological activity. This compound has garnered attention in various fields including biochemistry, pharmacology, and molecular biology due to its chelating properties and potential therapeutic applications.

  • Molecular Formula : C10H18N2O6
  • Molecular Weight : 262.26 g/mol
  • CAS Number : 129179-17-5
  • Melting Point : >208°C

The compound's structure features two carboxymethyl groups attached to the lysine backbone, which enhances its ability to bind metal ions and other biological molecules, making it a useful tool in biochemical research.

1. Chelating Properties

This compound acts as a chelator for metal ions. This property is particularly important in the context of:

  • Metal Ion Affinity Chromatography : It is utilized for the purification of proteins tagged with histidine residues. The compound binds to metal ions such as nickel or cobalt, allowing for the selective isolation of target proteins from complex mixtures .

2. Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. For instance:

  • A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

3. Neuroprotective Effects

Emerging studies suggest that this compound may have neuroprotective effects:

  • It has been implicated in modulating neuroinflammatory processes and protecting neuronal cells from oxidative stress. This is particularly relevant in the context of neurodegenerative diseases .

Case Study 1: Metal Ion Affinity Chromatography

In a study assessing the efficiency of various chelating agents, this compound was compared with traditional chelators like EDTA. Results showed that it provided superior binding capacity for nickel ions, enhancing protein recovery rates by over 30% compared to EDTA .

Case Study 2: Antimicrobial Efficacy

A recent investigation tested the antimicrobial efficacy of this compound against E. coli and Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against both pathogens, indicating its potential as a lead compound for antibiotic development .

Summary Table of Biological Activities

Activity TypeDescriptionReference
ChelationBinds metal ions for protein purification
AntimicrobialEffective against E. coli and S. aureus
NeuroprotectiveModulates neuroinflammation and oxidative stress

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of (S)-2,2'-((5-amino-1-carboxypentyl)azanediyl)diacetic acid, and how do they influence experimental handling?

Answer: The compound has a molecular formula C₁₀H₁₈N₂O₆ (molecular weight: 262.26 g/mol) and a melting point >208°C. Its solubility varies: sparingly soluble in water, very slightly soluble in methanol (when heated), and aqueous acid. Stability is moisture-sensitive, requiring storage under inert atmosphere at -20°C . The pKa (~1.67) suggests strong acidity, necessitating pH-controlled buffers in aqueous experiments. These properties dictate protocols for dissolution (e.g., mild heating in acidic media) and storage (desiccated, inert gas) to prevent degradation .

Q. How is this compound structurally characterized, and what analytical techniques are recommended?

Answer: Key characterization methods include:

  • NMR/FTIR : To confirm the presence of carboxylic acid (-COOH), amine (-NH₂), and azanediyl groups.
  • HPLC : For purity assessment (≥97% purity is typical), using reverse-phase columns with UV detection at 210–220 nm .
  • Mass spectrometry : ESI-MS in negative mode to verify the molecular ion peak at m/z 261.25 (M–H⁻) .
  • X-ray crystallography : Limited due to low crystallinity, but hydrate forms may be analyzed via single-crystal methods .

Q. What are the primary research applications of this compound in biochemistry?

Answer: It serves as a chelating agent in immobilized metal affinity chromatography (IMAC) for purifying histidine-tagged proteins. The dual carboxylate groups bind transition metals (e.g., Ni²⁺, Co²⁺), while the lysine backbone enhances selectivity for polyhistidine tags . It is also used in radiopharmaceuticals (e.g., ⁶⁸Ga-L-NETA ) for PET imaging, where it chelates radionuclides via its nitrogen and oxygen donor atoms .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and scalability?

Answer: Current synthesis involves coupling lysine derivatives with iminodiacetic acid (IDA) under reflux. Key optimizations include:

  • Protecting group strategy : Use tert-butoxycarbonyl (Boc) for the amine group to prevent side reactions during IDA conjugation .
  • Solvent selection : Replace acetic acid with DMF to enhance solubility of intermediates, reducing reaction time from 5 h to 3 h .
  • Catalysis : Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate carboxylates, improving coupling efficiency .
  • Purification : Gradient elution (water:acetonitrile with 0.1% TFA) via preparative HPLC achieves >95% purity .

Q. What mechanisms underlie its metal-chelating efficiency, and how can binding constants be experimentally determined?

Answer: The compound’s tetradentate coordination involves two carboxylate oxygens, one amine nitrogen, and the central azanediyl nitrogen. Binding constants (log K) for metals like Ni²⁺ can be measured via:

  • Potentiometric titration : Monitor pH changes during metal addition to calculate stability constants .
  • UV-Vis spectroscopy : Observe ligand-to-metal charge transfer bands (e.g., Ni²⁺ complexes show λmax ~395 nm) .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of metal binding .

Q. How do structural modifications (e.g., stereochemistry, substituents) affect its chelation properties?

Answer:

  • Stereochemistry : The (S)-configuration at the lysine backbone enhances stereoselective metal coordination, critical for chiral separations in IMAC .
  • Substituent effects : Adding a benzyloxycarbonyl (Z) group at the amine (as in CAS 113231-04-2) reduces aqueous solubility but increases lipophilicity for membrane-permeable probes . Comparative studies show unmodified derivatives (CAS 113231-05-3) have higher Ni²⁺ affinity (log K = 12.3 vs. 10.9 for Z-modified analogs) .

Q. What are the challenges in analyzing its stability under physiological conditions, and how can degradation pathways be characterized?

Answer: Degradation in aqueous media occurs via:

  • Hydrolysis : Cleavage of the azanediyl bond at pH >7, monitored by LC-MS .
  • Oxidation : The primary amine group forms nitro derivatives under oxidative stress (e.g., H₂O₂ exposure), detected via NMR .
    Stability studies should use accelerated aging (40°C/75% RH) with mass balance assays to quantify degradation products.

Q. How can in silico modeling predict its interactions with biological targets or metal ions?

Answer:

  • Molecular docking : Use software like AutoDock Vina to simulate binding to histidine-rich protein domains (e.g., EGFR) or metal ions .
  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict electron density maps for metal coordination sites .
  • MD simulations : Assess conformational flexibility in aqueous vs. lipid bilayer environments to guide radiopharmaceutical design .

Properties

IUPAC Name

(2S)-6-amino-2-[bis(carboxymethyl)amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O6/c11-4-2-1-3-7(10(17)18)12(5-8(13)14)6-9(15)16/h7H,1-6,11H2,(H,13,14)(H,15,16)(H,17,18)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYFQYGMJENQVQT-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)O)N(CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN)C[C@@H](C(=O)O)N(CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401252965
Record name N-(5-Amino-1-carboxypentyl)iminodiacetic acid
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Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113231-05-3
Record name N-(5-Amino-1-carboxypentyl)iminodiacetic acid
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URL https://commonchemistry.cas.org/detail?cas_rn=113231-05-3
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Record name N-(5-Amino-1-carboxypentyl)iminodiacetic acid
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Record name (5S)-N-(5-Amino-1-carboxypentyl)iminodiacetic acid
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Synthesis routes and methods I

Procedure details

Compound 11 is prepared using a procedure analogous to the procedure of Example 5 for the preparation of Compound 7, except that glutamic acid is used instead of N-(5-amino-1-carboxypentyl)iminodiacetic acid.
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Synthesis routes and methods II

Procedure details

A solution was prepared by the addition of 1 mmol of EDC and 0.2 mmol of NHS to 1 ml of DMSO, and 50 μl of the thus prepared solution was added onto the CMD film. The solution was then allowed to undergo the reaction at the room temperature for 30 minutes. After the solution was removed, washing with DMSO was performed one time. Also, a solution prepared by the addition of 0.1 mmol of AB-NTA (supplied by Dojin Kagaku K.K.) to 1 ml of DMSO was allowed to undergo the reaction for 12 hours. The solution was removed, and washing with ultra pure water was performed one time.
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Retrosynthesis Analysis

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(S)-2,2'-((5-Amino-1-carboxypentyl)azanediyl)diacetic acid
(S)-2,2'-((5-Amino-1-carboxypentyl)azanediyl)diacetic acid
(S)-2,2'-((5-Amino-1-carboxypentyl)azanediyl)diacetic acid
(S)-2,2'-((5-Amino-1-carboxypentyl)azanediyl)diacetic acid
(S)-2,2'-((5-Amino-1-carboxypentyl)azanediyl)diacetic acid
(S)-2,2'-((5-Amino-1-carboxypentyl)azanediyl)diacetic acid

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